REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[O:15][C:14](=[O:16])[NH:13][CH2:12]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].[H-].[Na+].[CH3:19]I>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[O:15][C:14](=[O:16])[N:13]([CH3:19])[CH2:12]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)C1CNC(O1)=O
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for 40 minutes at 40°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
the reaction mixture is agitated for 6 hours at 50°
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After the dimethylformamide has been removed by evaporation
|
Type
|
WASH
|
Details
|
washed first with a small amount of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with saturated sodium chloride solution, dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed over 60 g
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C1CN(C(O1)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |